![molecular formula C10H11B B1273619 2-Bromo-3-(3-methylphenyl)-1-propene CAS No. 731772-18-2](/img/structure/B1273619.png)
2-Bromo-3-(3-methylphenyl)-1-propene
Overview
Description
2-Bromo-3-(3-methylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a propene backbone. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-methylphenyl)-1-propene typically involves the bromination of 3-(3-methylphenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(3-methylphenyl)-1-propene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkoxide salts. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as bromine, hydrogen bromide, and chlorine are used. These reactions are often conducted in non-polar solvents like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Addition Reactions: Products include dibromo compounds and halohydrins.
Oxidation and Reduction Reactions: Products include epoxides and alkanes.
Scientific Research Applications
2-Bromo-3-(3-methylphenyl)-1-propene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-methylphenyl)-1-propene involves its interaction with nucleophiles and electrophiles. The bromine atom and the double bond in the propene moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and electrophilic addition at the double bond. These reactions are facilitated by the electron-withdrawing effect of the bromine atom, which makes the double bond more susceptible to attack by electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylpropiophenone
- 2-Bromo-4-methylpropiophenone
- 2-Bromo-3-methylbenzyl alcohol
Uniqueness
2-Bromo-3-(3-methylphenyl)-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methyl group on the propene backbone allows for diverse chemical transformations and applications, making it a valuable compound in organic synthesis and industrial processes.
Biological Activity
2-Bromo-3-(3-methylphenyl)-1-propene, with the molecular formula C10H11Br, is an organic compound classified as a substituted propene. Its structure features a bromine atom attached to the second carbon of the propene chain and a 3-methylphenyl group on the third carbon. This unique configuration makes it an interesting subject of study in organic chemistry and its potential biological activities.
Physical Characteristics
- Molecular Weight : 211.1 g/mol
- Boiling Point : 277.3 ± 25.0 °C
- Density : 1.481 ± 0.06 g/cm³
These properties suggest that this compound can be stable under various conditions, which is crucial for its applications in organic synthesis and potential biological interactions.
Structural Features
The compound's structure includes:
- A carbon-carbon double bond between the second and third carbons.
- A bromine substituent that enhances reactivity, making it useful in various chemical reactions.
Case Studies on Similar Compounds
- Brominated Alkaloids : Research has shown that certain brominated alkaloids demonstrate potent antibacterial and antifungal activity. For example, compounds like 2,6-dipiperidino-1,4-dibromobenzene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Other studies have highlighted the antifungal properties of brominated compounds against Candida albicans, with MIC values indicating effective inhibition of fungal growth . The presence of halogen substituents, particularly bromine, is often correlated with enhanced bioactivity.
The mechanisms by which brominated compounds exert their biological effects typically involve:
- Disruption of Cellular Membranes : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting their integrity.
- Interference with Metabolic Processes : Brominated compounds may inhibit key enzymes or interfere with DNA replication, leading to cell death.
Comparative Analysis of Related Compounds
To better understand the potential activity of this compound, a comparison with structurally similar compounds can be useful:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
2-Bromo-3-methylpropiophenone | C10H11Br | Antimicrobial activity observed |
2-Bromo-4-methylpropiophenone | C10H11Br | Similar structural activity |
2-Bromo-3-(4-fluorophenyl)-1-propene | C10H10BrF | Potential anticancer properties |
This table illustrates how variations in substituents can influence biological activity, suggesting that further research into this compound could yield valuable insights.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCFJFSCNHKZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373721 | |
Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-18-2 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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